2-Amino-4-bromopyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGFRZWGORWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613857 | |
| Record name | 2-Amino-4-bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114335-54-5 | |
| Record name | 2-Amino-4-bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-bromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 4 Bromopyridin 3 Ol
Established Synthetic Routes and Strategies
Traditional synthetic approaches for producing aminopyridine derivatives, which can be precursors or analogues of 2-Amino-4-bromopyridin-3-ol, often rely on fundamental organic reactions.
The Hofmann degradation, also known as the Hofmann rearrangement, is a well-established method for converting primary amides into primary amines with one fewer carbon atom. vedantu.comresearchgate.net This reaction is particularly useful in the synthesis of various aminopyridines. vedantu.comresearchgate.net The process typically involves treating a primary amide with bromine and a strong base, such as sodium hydroxide (B78521), to induce an intramolecular rearrangement, ultimately yielding a primary amine. vedantu.com
While direct synthesis of this compound via this method is not prominently documented, the Hofmann degradation is a key strategy for preparing aminopyridines from their corresponding carboxamides. academax.comrsc.org For instance, 3-aminopyridine (B143674) can be produced from nicotinamide (B372718) through this reaction. vedantu.comresearchgate.net A general route involves the incomplete hydrolysis of a cyanopyridine to its corresponding pyridinecarboxamide, followed by Hofmann degradation. academax.com The reaction conditions, such as the concentration of the base and the temperature, are critical for achieving high yields. academax.com For example, the transformation of cyanopyridine to pyridinecarboxamide can be optimized using a 1.0% sodium hydroxide solution, with the subsequent Hofmann degradation being efficiently carried out at 75°C in a 12.5% sodium hydroxide solution. academax.com
Table 1: Key Parameters in Hofmann Degradation for Aminopyridine Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Pyridinecarboxamide (derived from cyanopyridine) | academax.com |
| Reagents | Bromine (or freshly made NaBrO) and Sodium Hydroxide | vedantu.comacademax.com |
| Optimal NaOH Concentration (Hydrolysis) | 1.0% | academax.com |
| Optimal Temperature (Degradation) | 75°C | academax.com |
| Optimal NaOH Concentration (Degradation) | 12.5% | academax.com |
The ammoniation step is typically carried out using ammonia (B1221849) water in a sealed reaction at temperatures ranging from 60 to 110°C. google.com The subsequent reduction of the N-oxide can be achieved under various conditions, often at temperatures between 60 and 80°C. google.comorganic-chemistry.org The use of pyridine (B92270) N-oxides provides a regioselective route to 2-aminopyridines. semanticscholar.orgumich.edu For instance, a one-pot amination of pyridine N-oxides can be achieved using reagents like tert-butylamine (B42293) and tosyl anhydride (B1165640) (Ts₂O) or bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) as a mild N-oxide activator. semanticscholar.orgumich.edu
Hydrolysis is a key step in several synthetic pathways leading to hydroxylated aminopyridines. For the synthesis of 2-amino-4-bromopyridine, a hydrolysis step is employed to deprotect a carbamate (B1207046) intermediate. Specifically, 4-bromo-2-pyridine-carbamic acid-1,1-dimethyl ethyl ester can be hydrolyzed in hydrobromic acid to yield 2-amino-4-bromopyridine. google.comchemicalbook.com Another example involves the hydrolysis of 2-acetamido-4-methyl-5-bromopyridine using acidic conditions (1N hydrochloric acid at 100°C) to produce 2-amino-4-methyl-5-bromopyridine. googleapis.com
In the synthesis of related compounds like 2-amino-3-hydroxy-5-bromopyridine, alkaline hydrolysis of a dibrominated precursor is utilized. prepchem.com A mixture of 2-amino-3,5-dibromopyridine, potassium hydroxide, and copper powder in water is heated in an autoclave to achieve the substitution of a bromine atom with a hydroxyl group. prepchem.com Similarly, the synthesis of 2-amino-5-bromo-3-hydroxypyridine can be achieved by the hydrolysis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one with a sodium hydroxide solution. guidechem.com
Nucleophilic substitution on a halogenated pyridine ring is a common strategy for introducing amino and hydroxyl groups. The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack. vulcanchem.com For the synthesis of this compound, a plausible route involves starting with a di- or tri-halogenated pyridine and sequentially substituting the halogens with the desired functional groups.
A documented synthesis of 2-amino-4-bromo-3-pyridinol involves the substitution of 4-bromo-2-nitraminopyridine. prepchem.com While the specific nucleophile and conditions are not detailed in the provided snippet, this suggests a pathway where a nitroamino group is either converted to or replaced by the amino and hydroxyl groups.
The reactivity of halogens on the pyridine ring is position-dependent. For instance, in the synthesis of 2-amino-5-bromopyridine (B118841), a copper-catalyzed ammoniation of 2,5-dibromopyridine (B19318) has been reported, although it requires high pressure. google.com The presence of other substituents on the ring significantly influences the regioselectivity of nucleophilic substitution reactions. researchgate.netresearchgate.net
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry aims for more efficient and environmentally friendly methods. This includes the use of metal catalysts and biocatalysis to achieve high selectivity and yield under milder conditions.
Transition-metal-catalyzed reactions have become indispensable for the functionalization of pyridines. researchgate.netbeilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. guidechem.com For instance, 2-amino-5-bromo-3-hydroxypyridine is used as an intermediate in the synthesis of Lorlatinib, where it undergoes a Suzuki-Miyaura reaction. guidechem.com
Copper-catalyzed reactions are also prevalent, particularly for amination and hydroxylation. The synthesis of 2-amino-5-bromopyridine from 2,5-dibromopyridine can be achieved through a copper-catalyzed ammoniation. google.com Similarly, the synthesis of 2-amino-3-hydroxy-5-bromopyridine involves a copper-powder-catalyzed hydrolysis of 2-amino-3,5-dibromopyridine. prepchem.com
Nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides a method for alkylation at the pyridine ring. organic-chemistry.org Furthermore, biocatalytic approaches are emerging as a green alternative. For example, whole cells of Burkholderia sp. MAK1 have been shown to regioselectively hydroxylate various 2-aminopyridines to their 5-hydroxy derivatives. nih.gov This biocatalytic oxyfunctionalization offers a promising method for the preparation of hydroxylated pyridines under environmentally benign conditions. nih.gov
Table 2: Examples of Metal-Catalyzed Reactions in Pyridine Synthesis
| Reaction Type | Catalyst | Substrate | Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-based | 2-amino-5-bromo-3-hydroxypyridine | Aryl-substituted pyridine | guidechem.com |
| Ammoniation | Copper | 2,5-dibromopyridine | 2-amino-5-bromopyridine | google.com |
| Hydrolysis | Copper powder | 2-amino-3,5-dibromopyridine | 2-amino-3-hydroxy-5-bromopyridine | prepchem.com |
| Reductive Coupling | Nickel-based | Bromopyridine | Alkylated pyridine | organic-chemistry.org |
Multicomponent Reaction (MCR) Approaches for 2-Aminopyridine (B139424) Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single step to form a complex product, thereby minimizing waste and saving time. nih.gov For the synthesis of 2-aminopyridine derivatives, MCRs have emerged as a powerful tool. mdpi.comsemanticscholar.org These reactions often proceed without the need for a catalyst and can be performed under solvent-free conditions, aligning with the principles of green chemistry. mdpi.comsemanticscholar.org
A common MCR approach for synthesizing 2-aminopyridine scaffolds involves the condensation of a ketone, an active methylene (B1212753) nitrile (such as malononitrile), an aldehyde, and an ammonium (B1175870) salt. mdpi.comsemanticscholar.org Another strategy utilizes the reaction of enaminones with malononitrile (B47326) and primary amines. nih.gov These methods offer a straightforward and practical route to a wide array of functionalized 2-aminopyridines. mdpi.com
The general applicability of MCRs suggests a potential pathway to this compound by selecting appropriate precursors bearing the required bromo and hydroxyl functionalities, or precursors that can be easily converted to these groups in a subsequent step.
Optimization of Reaction Conditions and Process Development
The successful synthesis of this compound, like any chemical entity, is highly dependent on the optimization of reaction parameters. The choice of solvent, temperature, pressure, and catalyst can significantly influence the reaction's efficiency, yield, and selectivity.
Influence of Solvent Systems on Reaction Efficiency
The solvent system plays a crucial role in the synthesis of 2-aminopyridine derivatives. The solubility of reactants and intermediates, as well as the stabilization of transition states, are all affected by the choice of solvent. acs.org For instance, in the synthesis of N-(pyridin-2-yl)-benzamides, solvents such as toluene, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) have been investigated, with DCM providing the highest yield in some cases. mdpi.com In contrast, polar aprotic solvents like dimethylformamide (DMF) were found to be less suitable for certain bimetallic framework catalyzed reactions. mdpi.com
Studies on the solubility of 2-aminopyridine in various solvents have shown that its solubility increases with temperature and varies significantly between solvents, with N-methyl-2-pyrrolidone (NMP) and DMF demonstrating high solubility, while cyclohexane (B81311) shows low solubility. acs.orgacs.org This information is critical for selecting an appropriate solvent for both the reaction and the subsequent purification processes like crystallization. The use of aqueous media, sometimes in the presence of surfactants, has also been explored as a green alternative to traditional organic solvents. nih.gov
Table 1: Effect of Different Solvents on the Yield of a Representative 2-Aminopyridine Derivative Synthesis
| Solvent | Yield (%) |
| Dichloromethane (DCM) | 82 |
| Dichloroethane | 72 |
| Chlorobenzene | 57 |
| Dioxane | 52 |
| Water | 50 |
| Dioxane/Water | 46 |
| Tetrahydrofuran (THF) | 37 |
| Toluene | 30 |
| Dimethylformamide (DMF) | 5 |
Data adapted from a study on the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com
Temperature and Pressure Effects in Synthetic Protocols
Temperature is a critical parameter in the synthesis of 2-aminopyridine derivatives. Many reactions for the formation of these compounds are conducted at elevated temperatures to overcome activation energy barriers and increase reaction rates. google.com For example, some amination reactions are carried out under high-temperature and high-pressure conditions. google.com However, excessively high temperatures can lead to decomposition of reactants or products. nih.gov
In some MCRs for 2-aminopyridine synthesis, the reactions are initially attempted at room temperature. nih.gov If no product is formed, the temperature is gradually increased. For instance, a reaction that showed no product at room temperature yielded 20% of the product when heated to 40°C. nih.gov In other protocols, reactions are warmed to around 50°C for optimal conversion, with higher temperatures leading to decomposition. nih.gov The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the compounds involved.
Pressure is another factor that can be manipulated, particularly in reactions involving gaseous reactants or in processes where the volume of the system changes. High-pressure conditions are sometimes employed in amination reactions to increase the concentration of ammonia in the reaction mixture. google.com
Catalyst and Reagent Selection for Enhanced Yields and Selectivity
The choice of catalyst and reagents is paramount for achieving high yields and selectivity in the synthesis of 2-aminopyridine derivatives. While some MCRs proceed without a catalyst, many synthetic routes rely on catalysis to facilitate the reaction. mdpi.comsemanticscholar.org
For the amination of halopyridines, copper-catalyzed methods, such as the Goldberg reaction, have proven effective. mdpi.com In these reactions, a copper(I) salt is often used in combination with a ligand, such as 1,10-phenanthroline. mdpi.com Palladium-based catalysts are also widely used, particularly in cross-coupling reactions like the Buchwald-Hartwig amination and Sonogashira coupling, to form C-N and C-C bonds, respectively. nih.govresearchgate.net
The selection of reagents also extends to the choice of the aminating agent and the starting pyridine scaffold. For instance, 2-bromopyridine (B144113) is a common starting material for the synthesis of 2-aminopyridines. mdpi.com In some cases, N-vinyl pyridinium (B92312) salts have been used to activate the pyridine ring for nucleophilic attack by an amine. nih.gov
Table 2: Comparison of Catalysts for a Representative 2-Aminopyridine Synthesis
| Catalyst | Ligand | Yield (%) |
| CuI | 1,10-phenanthroline | High |
| Pd₂(dba)₃ | (Not specified) | (Used in similar reactions) |
| Iodine (I₂) | (None) | Moderate to Good |
| La(OTf)₃ | (None) | 83 |
Data compiled from various sources on 2-aminopyridine synthesis. nih.govnih.govmdpi.com
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Bromopyridin 3 Ol
Nucleophilic Substitution Reactions and Regioselectivity
Detailed studies on the nucleophilic substitution reactions of 2-Amino-4-bromopyridin-3-ol, including amination, halogen displacement, and potential rearrangements, are not extensively described in the available scientific literature.
Displacement of Halogen Substituents
Investigation of Nitro Group Migration and Rearrangements
There is no available research that investigates nitro group migration or other rearrangements specifically for this compound. Studies on related structures, such as 3-bromo-4-nitropyridine, have shown that nitro-group migration can occur under certain nucleophilic substitution conditions, but similar investigations have not been reported for the title compound.
Cyclization and Annulation Chemistry
The potential of this compound as a building block for the synthesis of fused heterocyclic systems is significant due to its multiple functional groups. However, specific examples of its use in cyclization and annulation reactions are not found in the reviewed literature.
Formation of Five-Membered Nitrogen-Containing Heterocycles
While the synthesis of five-membered nitrogen-containing heterocycles is a broad and active area of research, there are no specific reports on the use of this compound as a starting material for the construction of such rings. General methods for synthesizing these heterocycles often involve catalytic processes and various starting materials, but none have been identified that utilize this specific brominated aminopyridinol. nih.gov
Construction of Six-Membered Annulated Pyridine (B92270) Systems
Similarly, the construction of six-membered annulated pyridine systems from this compound has not been described in the available scientific literature. The synthesis of such fused systems is of interest in medicinal and materials chemistry, but the specific application of this compound as a precursor has not been documented.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive bromine substituent, is an excellent substrate for various cross-coupling methodologies.
Palladium-Catalyzed Cross-Coupling Processes
Palladium-catalyzed reactions are among the most powerful tools for constructing complex molecular architectures. The bromine atom at the 4-position of this compound serves as a handle for a variety of palladium-catalyzed transformations.
Buchwald-Hartwig Amination: This reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org In the context of this compound, the bromine atom can be substituted with a variety of primary and secondary amines. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The development of bidentate phosphine ligands like BINAP and DPPP has expanded the scope of this reaction to include primary amines. wikipedia.org More recent advancements have introduced even more effective ligands, such as RuPhos and BrettPhos, which can facilitate the coupling of unprotected 3-halo-2-aminopyridines with a range of amines. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce vinyl groups at the 4-position of the pyridine ring of this compound. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to form the substituted alkene product and a hydridopalladium complex. libretexts.org The active catalyst is then regenerated by the base. libretexts.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.gov This reaction is widely used to form carbon-carbon bonds. For this compound, the bromine atom can be coupled with various organoboron reagents, such as boronic acids or their esters, to introduce a wide range of alkyl, alkenyl, or aryl substituents at the 4-position. The reaction requires a palladium catalyst, a base, and a suitable solvent. nih.gov The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation with the organoboron reagent, and reductive elimination. youtube.com
Copper-Catalyzed Coupling and Functionalization
Copper-catalyzed reactions, particularly the Ullmann condensation, offer a complementary approach to palladium-catalyzed methods for forming carbon-heteroatom bonds. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, aryl thioethers, and aryl amines. wikipedia.org This reaction can be used to functionalize the 4-position of this compound. For instance, in the Goldberg reaction, a variation of the Ullmann condensation, an aryl halide is coupled with an amine in the presence of a copper catalyst to form a diarylamine. wikipedia.org Similarly, the Ullmann ether synthesis allows for the formation of diaryl ethers by coupling an aryl halide with a phenol. wikipedia.org These reactions traditionally required high temperatures and stoichiometric amounts of copper, but modern methods often utilize catalytic amounts of copper with the aid of ligands. wikipedia.org Microwave-assisted Ullmann condensations have also been developed to improve reaction efficiency. researchgate.net
Reactivity with Organometallic Reagents
Beyond palladium- and copper-catalyzed reactions, this compound can react with other organometallic reagents to form new carbon-carbon bonds.
Grignard Reagents: Grignard reagents (organomagnesium halides) are powerful nucleophiles used for forming carbon-carbon bonds. A novel method has been developed for the coupling of bromopyridines with Grignard reagents using purple light promotion, which does not require a transition metal catalyst. organic-chemistry.org This reaction proceeds via a single electron transfer (SET) mechanism, where the purple light stimulates the transfer of an electron from the Grignard reagent to the bromopyridine, generating a pyridyl radical that then couples with the Grignard reagent. organic-chemistry.org This method is compatible with a wide range of Grignard reagents. organic-chemistry.org
Organoboron Reagents: As mentioned in the context of the Suzuki coupling, organoboron reagents are key partners in palladium-catalyzed cross-coupling reactions with this compound to form C-C bonds. nih.gov
Organozinc Reagents: Organozinc reagents can also be used in cross-coupling reactions, often under palladium catalysis in what is known as the Negishi coupling. While specific examples with this compound are not detailed in the provided results, the general reactivity pattern of aryl bromides suggests that such couplings are feasible.
Rearrangement Reactions Involving the Pyridine Ring
While specific rearrangement reactions involving the pyridine ring of this compound are not extensively documented in the search results, the inherent reactivity of the pyridine nucleus allows for the possibility of such transformations under certain conditions. For instance, pyridine rings can undergo rearrangements such as the Zincke reaction, although this typically involves pyridinium (B92312) salts. The presence of the amino and hydroxyl groups could also influence or participate in potential rearrangement pathways, but further research is needed to explore this aspect of its chemistry.
C-H Activation and Directed Functionalization Strategies
Direct C-H activation is a powerful strategy for the functionalization of organic molecules, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The amino and hydroxyl groups on the pyridine ring of this compound can act as directing groups, facilitating the selective functionalization of C-H bonds at specific positions.
Recent advances have shown that directing groups can overcome the challenges of reactivity and selectivity in C(sp3)-H activation. nih.gov For example, the 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a directing group for the palladium-catalyzed functionalization of unactivated methylene (B1212753) C(sp3)-H bonds. nih.gov While this specific example does not use this compound, it highlights the potential for the amino group on the pyridine ring to direct C-H activation. Similarly, iridium-catalyzed C-H amination has been developed with a broad scope of directing groups, including pyridine moieties. chemrxiv.org These methodologies could potentially be applied to this compound to achieve selective C-H functionalization.
Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Bromopyridin 3 Ol
Magnetic Resonance Spectroscopy for Structural Assignment
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species, include free radicals, radical ions, and transition metal complexes. The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin energy levels, which are split by the magnetic field (the Zeeman effect).
For a diamagnetic molecule like 2-Amino-4-bromopyridin-3-ol, an EPR signal would not be observed under normal conditions as all its electrons are paired. However, paramagnetic species could be generated from this compound through various methods, such as gamma irradiation or chemical oxidation. For instance, irradiation can lead to the formation of stable free radicals within the molecular structure. mdpi.com The resulting EPR spectrum would provide valuable information about the electronic structure and local environment of the unpaired electron.
Analysis of the EPR spectrum's g-factor, hyperfine coupling constants, and line shape can help identify the specific radical formed, determining which atom hosts the unpaired electron and how it interacts with neighboring magnetic nuclei (e.g., ¹H, ¹⁴N). While specific EPR studies on radicals derived from this compound are not prevalent in the literature, the technique remains a critical tool for investigating reaction mechanisms, radiation damage, and the electronic properties of potential paramagnetic derivatives. mdpi.comresearchgate.net
**4.4. X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information regarding bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules within the crystal lattice. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined.
This technique is crucial for confirming the molecular connectivity, stereochemistry, and intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the solid state. nih.govmdpi.com Although a specific crystal structure for this compound has not been detailed in reviewed literature, the data obtained from such an analysis would be presented in a standardized format. For illustrative purposes, the table below shows typical crystallographic data that would be obtained, using the related compound 3-Amino-5-bromo-2-iodopyridine as an example to demonstrate the type of information generated. researchgate.net
Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Halogenated Aminopyridine. researchgate.net Note: This data is for 3-Amino-5-bromo-2-iodopyridine and is provided for exemplary purposes only.
| Parameter | Value |
| Chemical Formula | C₅H₄BrIN₂ |
| Molecular Weight | 298.90 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0983 (12) |
| b (Å) | 15.172 (4) |
| c (Å) | 12.038 (3) |
| β (°) | 90.152 (5) |
| Volume (ų) | 748.5 (3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 (2) |
| R-factor | 0.032 |
Chromatographic and Mass Spectrometric Techniques for Purity and Molecular Weight Confirmation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely employed in pharmaceutical and chemical research to determine the purity of synthesized compounds. For a polar compound like this compound, a reversed-phase HPLC method is typically utilized. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like formic acid or sulfuric acid to improve peak shape. sielc.com
When a sample is injected, its components travel through the column at different rates based on their relative affinities for the stationary and mobile phases, leading to separation. A detector, commonly a UV-Vis spectrophotometer set to a wavelength where the analyte absorbs strongly, measures the concentration of the compound as it elutes from the column. The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, provides a quantitative measure of purity.
Table 2: Representative HPLC Method and Purity Analysis Results. Note: The following data are hypothetical and serve to illustrate a typical analysis.
| Parameter | Value |
| Method Parameters | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Analytical Results | |
| Retention Time (tR) | 8.25 minutes |
| Peak Area % (Main Peak) | 99.2% |
| Impurity 1 (tR 5.1 min) | 0.5% |
| Impurity 2 (tR 9.8 min) | 0.3% |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer's ion source. Here, molecules are ionized, commonly via electrospray ionization (ESI), and the resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
For this compound (C₅H₅BrN₂O, molecular weight ≈ 189.01 g/mol ), LC-MS is used to unequivocally confirm its molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. A key feature would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 m/z units ([M+H]⁺ and [M+2+H]⁺) with nearly equal intensity, providing strong evidence for the presence of a single bromine atom in the molecule.
Table 3: Expected LC-MS Data for this compound.
| Ion Species | Calculated m/z for ⁷⁹Br Isotope | Calculated m/z for ⁸¹Br Isotope | Expected Intensity Ratio |
| [M+H]⁺ (Protonated Molecule) | 189.97 | 191.97 | ~1:1 |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This innovation allows for operation at much higher pressures, resulting in dramatically increased resolution, sensitivity, and speed of analysis. nih.gov
The primary advantages of UPLC over conventional HPLC are significantly shorter run times and improved separation efficiency. An analysis that might take 15-20 minutes on an HPLC system could potentially be completed in 2-3 minutes using UPLC, without sacrificing resolution. nih.gov This makes UPLC particularly valuable for high-throughput screening, reaction monitoring, and quality control where rapid analysis of a large number of samples is required. For purity determination of this compound, a UPLC method would provide faster and more precise results compared to traditional HPLC.
Table 4: Comparison of Typical Performance between HPLC and UPLC for Purity Analysis. Note: Values are illustrative and highlight general performance differences.
| Parameter | Conventional HPLC | UPLC |
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Typical Run Time | 15 - 30 minutes | 1 - 5 minutes |
| Peak Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
Theoretical and Computational Chemistry Studies of 2 Amino 4 Bromopyridin 3 Ol
Quantum Chemical Calculations for Electronic and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-4-bromopyridin-3-ol, these methods could provide a wealth of information about its electronic structure, geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By applying DFT methods, researchers could calculate key structural parameters for this compound, such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. This theoretical vibrational spectrum, often presented in the form of a data table, can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.
Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3600-3400 | O-H stretching |
| ν(N-H) | 3500-3300 | N-H stretching (asymmetric and symmetric) |
| ν(C=C), ν(C=N) | 1650-1550 | Pyridine (B92270) ring stretching |
| δ(N-H) | 1640-1580 | N-H scissoring |
| δ(O-H) | 1450-1350 | O-H in-plane bending |
| ν(C-O) | 1250-1150 | C-O stretching |
| ν(C-Br) | 700-600 | C-Br stretching |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To understand the electronic transitions and optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT calculations can predict the electronic absorption spectrum of a molecule, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These calculations are crucial for interpreting experimental UV-Vis spectra.
Table 2: Hypothetical TD-DFT Electronic Excitation Data for this compound
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 320 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 285 | 0.08 | HOMO-1 → LUMO |
| S₀ → S₃ | 250 | 0.22 | HOMO → LUMO+1 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis could quantify the delocalization of electron density, identify significant intramolecular and intermolecular hydrogen bonds, and calculate the natural atomic charges on each atom. This would provide deep insights into the molecule's reactivity and non-covalent interactions. The analysis of donor-acceptor interactions within the NBO framework can also quantify the charge transfer between different parts of the molecule.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.
Energy Profiles and Kinetic Parameters
For any proposed reaction involving this compound, computational methods can be used to construct a detailed reaction energy profile. This profile maps the energy of the system as it progresses from reactants to products, passing through transition states. By locating the transition state structures, the activation energy for the reaction can be calculated, which is a key determinant of the reaction rate. From these energy profiles, important kinetic parameters can be derived.
Isotope Effects in Reaction Pathways
Kinetic isotope effects (KIEs) occur when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. Computational modeling can predict the magnitude of these effects by calculating the vibrational frequencies of the reactants and transition states for both the isotopically labeled and unlabeled species. Studying the KIEs for reactions of this compound could provide crucial details about the reaction mechanism, particularly in identifying which bonds are broken or formed in the rate-determining step.
Prediction and Interpretation of Spectroscopic Data
There is currently no available research that provides predicted spectroscopic data for this compound. This includes essential spectroscopic information such as:
Vibrational Frequencies: Typically calculated using methods like Density Functional Theory (DFT), these predictions help in the interpretation of experimental infrared (IR) and Raman spectra. The lack of such data for this compound means that the assignment of its vibrational modes remains purely experimental.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are vital for confirming molecular structures. Without these computational studies, the structural elucidation of this compound and its derivatives relies solely on empirical data.
Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is commonly employed to predict the electronic transitions and UV-Vis absorption spectra of molecules. The absence of these calculations for this compound limits the understanding of its photophysical properties.
Consequently, no data tables for predicted spectroscopic values can be generated.
Future Research Directions and Emerging Trends for 2 Amino 4 Bromopyridin 3 Ol
Development of More Sustainable Synthetic Routes
The pursuit of green chemistry principles is a cornerstone of modern synthetic research. For 2-Amino-4-bromopyridin-3-ol, future efforts will likely concentrate on developing synthetic pathways that are not only efficient but also environmentally benign.
Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. The development of sustainable alternatives is a key area for future investigation. This includes the exploration of:
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste.
Photocatalysis: Visible-light-mediated reactions represent a powerful tool for forging new bonds. Future research could explore photocatalytic methods for the hydroxylation or amination of pyridine (B92270) precursors, potentially streamlining the synthesis of this compound. nih.gov
Renewable Feedstocks: A long-term goal in sustainable synthesis is the use of renewable starting materials. Research into pathways that can convert biomass-derived feedstocks into functionalized pyridines is a frontier in green chemistry.
| Sustainability Approach | Potential Advantage for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Photocatalysis | Use of visible light as a renewable energy source, novel bond formations. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved environmental footprint. |
Exploration of Novel Reactivity Patterns and Catalysis
The inherent reactivity of this compound, conferred by its multiple functional groups, opens the door to a wide array of chemical transformations. Future research will undoubtedly focus on uncovering and harnessing new reactivity patterns.
The presence of a bromine atom makes this compound an ideal candidate for various cross-coupling reactions, which are fundamental to the construction of complex molecules. While palladium-catalyzed cross-coupling reactions of 3-halo-2-aminopyridines have been explored, the specific reactivity of this compound remains a fertile ground for investigation. nih.gov
Future research directions in this area include:
Development of Novel Catalytic Systems: The design of new catalysts, potentially based on earth-abundant metals, could lead to more efficient and selective cross-coupling reactions.
C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring would provide a more atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials.
Exploitation of the Hydroxyl and Amino Groups: The hydroxyl and amino groups can act as directing groups in catalytic reactions, enabling regioselective functionalization of the pyridine core. They can also be key participants in cyclization reactions to form fused heterocyclic systems.
| Reaction Type | Potential Application for this compound |
| Cross-Coupling Reactions | Synthesis of complex derivatives with new C-C, C-N, and C-O bonds. |
| C-H Functionalization | Atom-economical derivatization of the pyridine ring. |
| Directed Cyclization Reactions | Formation of novel fused heterocyclic scaffolds. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms is an emerging trend with significant potential.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com Automated synthesis platforms, guided by algorithms, can rapidly screen a wide range of reaction conditions to identify optimal synthetic routes. rsc.org
Key areas for future research in this domain include:
Development of robust flow-based synthetic routes to this compound.
Integration of in-line analytical techniques for real-time reaction monitoring and optimization.
Use of automated platforms for the rapid synthesis of libraries of this compound derivatives for screening in drug discovery and materials science.
| Technology | Benefit for this compound Research |
| Flow Chemistry | Improved safety, scalability, and reproducibility of synthesis. |
| Automated Synthesis | Rapid optimization of reaction conditions and synthesis of derivative libraries. |
| In-line Analytics | Real-time monitoring and control of the synthetic process. |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational modeling can provide valuable insights to guide synthetic efforts and explore its reactivity.
Density Functional Theory (DFT) calculations, for instance, can be used to study the electronic structure and reactivity of the molecule, helping to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net Molecular docking studies can be employed to predict how derivatives of this compound might interact with biological targets, aiding in the design of new therapeutic agents. nih.govnih.gov
Future research in this area will likely involve:
Predictive modeling of reaction pathways to identify the most promising synthetic routes and reaction conditions.
In silico screening of virtual libraries of this compound derivatives to identify candidates with desired properties.
Development of machine learning models trained on experimental data to predict the outcomes of reactions with greater accuracy.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Elucidation of potential interactions with biological targets. |
| Machine Learning | Predictive modeling of reaction outcomes and properties of derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
